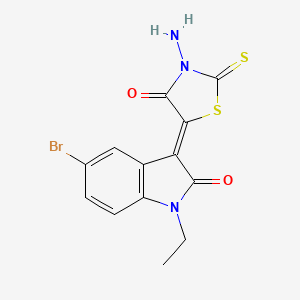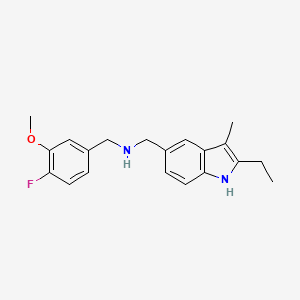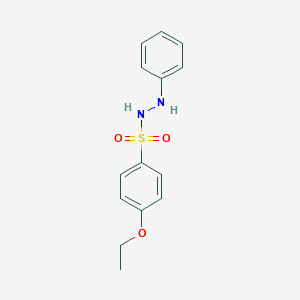![molecular formula C21H20F3N3O3 B5011087 3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5011087.png)
3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves Buchwald–Hartwig amination, starting from bromoquinolines and heteroarylamines such as morpholine, yielding 60–88% yields. This process also includes intramolecular cyclization reactions of (Z)-4-((4-bromophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones, previously prepared through reactions with 4-bromoaniline (Bonacorso et al., 2018). Additionally, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide via condensation methods provides insight into related compound synthesis (Ji et al., 2018).
Molecular Structure Analysis
Crystal structure determinations reveal the geometric and electronic features crucial for understanding the chemical behavior and potential interactions of such compounds. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide's crystal structure offers insights into its molecular arrangement and potential reactivity patterns (Lu et al., 2017).
Chemical Reactions and Properties
The chemical behavior of compounds containing morpholinyl and pyrrolidinyl groups, such as pyrolysis leading to amidines and/or benzanilides, highlights the diverse reactivity and potential for forming novel structures (Pocar et al., 1998).
Physical Properties Analysis
Analyzing the physical properties, including photophysical behavior and interactions with biomolecules such as ct-DNA, provides valuable information about the compound's potential applications and interactions within biological systems (Bonacorso et al., 2018).
Chemical Properties Analysis
The reactivity of similar compounds under various conditions, including their interaction with other chemical entities and their potential antibacterial activities, sheds light on the chemical properties that could be anticipated for 3-{[4-(4-Morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. This includes the formation of diverse supramolecular synthons in the solid state and their implications for pharmaceutical development and crystal engineering (Chai et al., 2019).
作用機序
Target of Action
The primary target of the compound 3-{[4-(4-morpholinyl)phenyl]amino}-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione is currently unknown . The compound is structurally related to morpholine-based pharmaceuticals , suggesting it may interact with similar biological targets
Mode of Action
Based on its structural similarity to other morpholine-based pharmaceuticals , it may interact with its targets through similar mechanisms These could involve binding to the target protein, leading to changes in its conformation or activity
Biochemical Pathways
Given its structural similarity to other morpholine-based pharmaceuticals , it may influence similar biochemical pathways. The downstream effects of these pathways could include a range of cellular responses, depending on the specific targets and their roles in cellular function. More research is needed to identify the specific pathways affected.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets and its overall effectiveness
特性
IUPAC Name |
3-(4-morpholin-4-ylanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O3/c22-21(23,24)16-3-1-2-4-18(16)27-19(28)13-17(20(27)29)25-14-5-7-15(8-6-14)26-9-11-30-12-10-26/h1-8,17,25H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVURHNHXWQUAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,3-dimethyl-6-quinoxalinyl)urea](/img/structure/B5011013.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5011019.png)


![{[2-({4-hydroxy-3-[(octadecylamino)carbonyl]-1-naphthyl}oxy)ethyl]thio}acetic acid](/img/structure/B5011033.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5011037.png)

![3-chloro-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzonitrile](/img/structure/B5011053.png)
![N-[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5011058.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011068.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-methyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5011069.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5011077.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5011086.png)
![N-(5-{[(4-chloro-2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5011092.png)